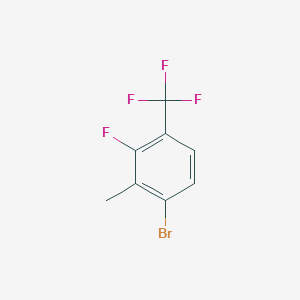![molecular formula C15H13ClN2O B6242785 4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 2378506-50-2](/img/no-structure.png)
4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of quinoxaline, a type of heterocyclic compound. Quinoxalines have a bicyclic structure, consisting of a benzene ring fused to a pyrazine ring . They are known to exhibit various biological activities and are used in the synthesis of dyes and pharmaceuticals .
Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its specific structure. For instance, the presence of the 3-chlorophenylmethyl group could influence properties like solubility, melting point, and reactivity .Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves the reaction of 3-chlorobenzylamine with cyclohexanone in the presence of acetic acid and sodium acetate to form 4-[(3-chlorophenyl)methyl]cyclohexanone. This intermediate is then reacted with 1,2-diaminocyclohexane in the presence of acetic acid to form the final product, 4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one.", "Starting Materials": [ "3-chlorobenzylamine", "cyclohexanone", "acetic acid", "sodium acetate", "1,2-diaminocyclohexane" ], "Reaction": [ "Step 1: 3-chlorobenzylamine is reacted with cyclohexanone in the presence of acetic acid and sodium acetate to form 4-[(3-chlorophenyl)methyl]cyclohexanone.", "Step 2: 4-[(3-chlorophenyl)methyl]cyclohexanone is reacted with 1,2-diaminocyclohexane in the presence of acetic acid to form 4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one." ] } | |
Numéro CAS |
2378506-50-2 |
Nom du produit |
4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one |
Formule moléculaire |
C15H13ClN2O |
Poids moléculaire |
272.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



